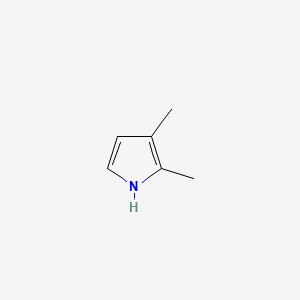2,3-Dimethyl-1H-pyrrole
CAS No.: 600-28-2
Cat. No.: VC3763293
Molecular Formula: C6H9N
Molecular Weight: 95.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 600-28-2 |
|---|---|
| Molecular Formula | C6H9N |
| Molecular Weight | 95.14 g/mol |
| IUPAC Name | 2,3-dimethyl-1H-pyrrole |
| Standard InChI | InChI=1S/C6H9N/c1-5-3-4-7-6(5)2/h3-4,7H,1-2H3 |
| Standard InChI Key | OUYLXVQKVBXUGW-UHFFFAOYSA-N |
| SMILES | CC1=C(NC=C1)C |
| Canonical SMILES | CC1=C(NC=C1)C |
Introduction
Basic Chemical Information and Identification
2,3-Dimethyl-1H-pyrrole is a nitrogen-containing heterocyclic organic compound belonging to the pyrrole family. It has the molecular formula C₆H₉N and a molecular weight of 95.1424 g/mol . The compound is officially registered with the Chemical Abstracts Service (CAS) under the registry number 600-28-2 . For standardized chemical identification purposes, its IUPAC Standard InChIKey is OUYLXVQKVBXUGW-UHFFFAOYSA-N .
Table 1: Basic Identification Data for 2,3-Dimethyl-1H-pyrrole
| Parameter | Value |
|---|---|
| Common Name | 2,3-Dimethyl-1H-pyrrole |
| Molecular Formula | C₆H₉N |
| Molecular Weight | 95.1424 g/mol |
| CAS Registry Number | 600-28-2 |
| IUPAC Standard InChIKey | OUYLXVQKVBXUGW-UHFFFAOYSA-N |
| Alternative Names | 2,3-dimethyl-1H-pyrrol, 2,3-dimethyl-pyrrole, 1H-Pyrrole,2,3-dimethyl, 2,3-Dimethylpyrrol, dimethyl pyrrole |
| EINECS Number | 209-991-6 |
Physical and Chemical Properties
2,3-Dimethyl-1H-pyrrole exhibits specific physical and chemical properties that are characteristic of substituted pyrroles. The compound has a density of 0.948 g/cm³, which is slightly less than water, suggesting it would float on water . Its boiling point is recorded at 165°C at standard atmospheric pressure (760 mmHg) . From a safety perspective, it is important to note that the compound has a flash point of 60.3°C, indicating its flammable nature .
Additional physical properties include an index of refraction of 1.516 . The compound's lipophilicity, represented by its LogP value of 1.63150, suggests moderate lipid solubility and potential ability to cross biological membranes . The polar surface area (PSA) of 15.79000 provides insight into its potential bioavailability and membrane permeability .
Table 2: Physical and Chemical Properties of 2,3-Dimethyl-1H-pyrrole
| Property | Value |
|---|---|
| Density | 0.948 g/cm³ |
| Boiling Point | 165°C at 760 mmHg |
| Flash Point | 60.3°C |
| Exact Mass | 95.07350 |
| LogP | 1.63150 |
| Polar Surface Area (PSA) | 15.79000 |
| Index of Refraction | 1.516 |
Structural Characteristics
2,3-Dimethyl-1H-pyrrole consists of a five-membered aromatic heterocyclic ring containing one nitrogen atom. The structure features two methyl groups (-CH₃) attached at the C2 and C3 positions of the pyrrole ring. The nitrogen atom at position 1 bears a hydrogen atom (hence the "1H" in the name), which can participate in hydrogen bonding and contributes to the compound's chemical reactivity.
The pyrrole core of this molecule contains six π-electrons (two from the nitrogen atom and one from each of the four carbon atoms), fulfilling Hückel's rule for aromaticity with 4n+2 π-electrons (where n=1). This aromaticity influences the compound's stability and reactivity patterns.
Applications in Synthetic Chemistry and Research
2,3-Dimethyl-1H-pyrrole serves as an important building block in synthetic organic chemistry. According to the search results, it has been utilized as a precursor in the synthesis of more complex heterocyclic compounds. In particular, search result indicates that 2,3-dimethylmaleic anhydride, which is related to 2,3-dimethyl-1H-pyrrole, has been used in reactions with N³-substituted amidrazones to produce pyrrole-2,5-dione derivatives with potential anti-inflammatory properties .
The relatively simple structure of 2,3-dimethyl-1H-pyrrole, combined with its reactive nitrogen center and aromatic character, makes it a valuable scaffold for medicinal chemistry and materials science applications.
Analytical Methods for Detection and Characterization
For the identification and structural characterization of 2,3-dimethyl-1H-pyrrole and its derivatives, several analytical techniques are applicable. As mentioned in search result , these include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques such as HMQC and HMBC for detailed structural analysis
-
Single-crystal X-ray diffraction for determination of exact three-dimensional structure
-
Chromatographic methods for isolation and purity assessment
-
Mass spectrometry for exact mass determination
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume